![molecular formula C12H14ClN3OS B2714197 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride CAS No. 888-47-1](/img/structure/B2714197.png)
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the thiazole class of organic compounds and is a derivative of phenylacetamide.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride involves the inhibition of tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA, a precursor of dopamine. By inhibiting this enzyme, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride reduces the production of dopamine in the brain, leading to a decrease in dopamine levels. This results in a decrease in dopaminergic neurotransmission, which has been linked to a range of behavioral and cognitive effects.
Biochemical and Physiological Effects:
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been found to reduce locomotor activity, alter circadian rhythms, and impair learning and memory. In humans, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been used to study the effects of dopamine depletion on mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride in lab experiments is its ability to selectively deplete dopamine levels in the brain. This allows researchers to study the effects of dopamine depletion on behavior and cognition without affecting other neurotransmitter systems. However, there are some limitations to using 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. For example, the effects of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride on dopamine levels can vary depending on the dose and duration of treatment, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. One area of interest is the use of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride to study the role of dopamine in addiction and substance abuse. Another area of interest is the use of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride to study the effects of dopamine depletion on neurodegenerative diseases such as Parkinson's disease. Additionally, there is a need for further research on the optimal dose and duration of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride treatment to ensure consistent effects on dopamine levels.
Synthesis Methods
The synthesis of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride involves the reaction of 4-methyl-2-thiocyanato-1,3-thiazole with phenylacetyl chloride in the presence of a base. The reaction produces an intermediate compound which is then hydrolyzed to obtain 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been used extensively in scientific research as a tool to study the role of dopamine in the brain. It is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. By inhibiting this enzyme, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride reduces the production of dopamine in the brain, leading to a decrease in dopamine levels. This allows researchers to study the effects of dopamine depletion on behavior and cognition.
properties
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.ClH/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9;/h2-7,10H,13H2,1H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFZSQYJKJPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.